molecular formula C8H16N2O B14262140 4-[(2-Aminopropyl)amino]pent-3-en-2-one CAS No. 154778-71-9

4-[(2-Aminopropyl)amino]pent-3-en-2-one

Cat. No.: B14262140
CAS No.: 154778-71-9
M. Wt: 156.23 g/mol
InChI Key: CAYPRQKOHMVAGR-UHFFFAOYSA-N
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Description

4-[(2-Aminopropyl)amino]pent-3-en-2-one is an organic compound with the molecular formula C8H16N2O It is a derivative of pentenone, featuring an amino group and a propylamino group attached to the pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminopropyl)amino]pent-3-en-2-one typically involves the reaction of 4-amino-3-penten-2-one with 2-aminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminopropyl)amino]pent-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-[(2-Aminopropyl)amino]pent-3-en-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Aminopropyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-penten-2-one: A structurally similar compound with a single amino group.

    4-Methyl-3-penten-2-one: A derivative with a methyl group instead of an amino group.

    4-(4-Hydroxy-4-phenylpiperidino)-3-penten-2-one: A more complex derivative with a piperidine ring.

Uniqueness

4-[(2-Aminopropyl)amino]pent-3-en-2-one is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

154778-71-9

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(2-aminopropylamino)pent-3-en-2-one

InChI

InChI=1S/C8H16N2O/c1-6(9)5-10-7(2)4-8(3)11/h4,6,10H,5,9H2,1-3H3

InChI Key

CAYPRQKOHMVAGR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=CC(=O)C)C)N

Origin of Product

United States

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